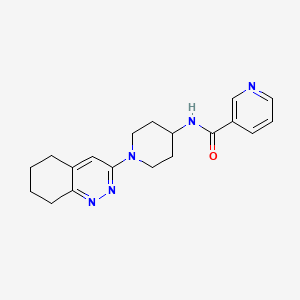

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Metabolic Fate of Nicotinamide in Higher Plants

The study titled "Metabolic fate of nicotinamide in higher plants" explores the metabolism of nicotinamide in various plant species, including Arabidopsis thaliana and Oryza sativa. The research indicates that nicotinamide is primarily used for the synthesis of pyridine nucleotides, likely after being converted to nicotinic acid. The study also identifies the formation of trigonelline and nicotinic acid 1N-glucoside (Na-Glc) as significant metabolic pathways. Trigonelline is synthesized mainly in leaves and is more abundant in Leguminosae species seeds. The pattern of nicotinic acid conjugates formation varies between species and organs, suggesting a complex metabolism of nicotinamide in plants .

Synthesis and Properties of Nicotinic Acid Derivatives

The paper "Synthesis and properties of nicotinic acid derivatives containing a 2,2,6,6-tetramethylpiperidine 1-oxyl residue" discusses the synthesis of various nicotinic acid derivatives. The research outlines the process of obtaining N1-(Nicotinoyl)-N2-4-(2,2,6,6-tetramethyl-4-hydroxypiperidine-1-oxyl)hydraxine through the condensation of nicotinoyl hydrazide with a specific tetramethylpiperidine oxyl compound. Additionally, the paper describes the acylation of tetramethylpiperidine oxyl with nicotinoyl chloride to produce a nicotinic acid ester. A spin-labeled analog of nicotinamide was synthesized, and the study also attempted to create a spin-labeled nucleotide, although this was hindered by the destruction of the iminoxyl radical during the process .

Analysis of N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)nicotinamide

While the provided papers do not directly discuss "N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)nicotinamide," they offer insights into the metabolism of nicotinamide and the synthesis of related nicotinic acid derivatives. The first paper provides a context for the biological relevance of nicotinamide and its derivatives in plant metabolism. The second paper offers a closer look at the chemical synthesis of nicotinic acid derivatives, which could be relevant for the synthesis analysis of the compound . However, to perform a comprehensive analysis of "N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)nicotinamide," additional specific studies on this compound would be required, including its molecular structure analysis, chemical reactions, and physical and chemical properties.

Aplicaciones Científicas De Investigación

Herbicidal Activity of Nicotinamides

Research on nicotinamides, such as the study by Yu et al. (2021), explores their potential in the field of agriculture. These compounds have been investigated for their herbicidal activity against various plant species. The study demonstrated that some nicotinamides exhibit strong herbicidal properties, suggesting their application in controlling unwanted vegetation in agricultural settings.

Medical Applications

Nicotinamides have been identified as having significant medical applications. For instance, Shchepin et al. (2016) discussed their use in treating conditions such as tuberculosis, HIV, cancer, and other diseases. The synthesis of nicotinamide derivatives, including isotopically labeled forms, enables their use in molecular imaging and potentially in the probing of metabolic processes in vivo.

Enzyme Inhibition for Disease Treatment

Nicotinamides also serve as inhibitors for certain enzymes, which can be crucial for treating metabolic and chronic diseases. The study by Neelakantan et al. (2017) identified small molecule inhibitors of the enzyme Nicotinamide N-methyltransferase (NNMT) and developed structure-activity relationships for these inhibitors. These findings have implications for drug design aimed at conditions characterized by abnormal NNMT activity.

NNMT and Disease Correlation

Further, nicotinamide derivatives like N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)nicotinamide have been linked to the enzyme NNMT, which has been implicated in various diseases. For example, Ganzetti et al. (2018) found that NNMT is overexpressed in melanoma compared to nevi, suggesting its potential as a molecular biomarker for melanoma.

Metabolic Impact

The metabolic impact of NNMT, as discussed by Hong et al. (2015), highlights the role of nicotinamide derivatives in glucose and cholesterol metabolism. NNMT's modulation by its product, N1-methylnicotinamide, affects liver cholesterol and triglycerides levels, underscoring its significance in metabolic disease therapy.

Propiedades

IUPAC Name |

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O/c25-19(15-5-3-9-20-13-15)21-16-7-10-24(11-8-16)18-12-14-4-1-2-6-17(14)22-23-18/h3,5,9,12-13,16H,1-2,4,6-8,10-11H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXLEKMFVABPGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)nicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-isopropoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2557821.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-4-propylthiadiazole-5-carboxamide](/img/structure/B2557824.png)

![5-Methyl-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2557828.png)

![2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-cyclopentylacetamide](/img/structure/B2557829.png)

![N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2557832.png)

![1-(4-bromophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2557833.png)

![N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2557836.png)

![2-[[1-(2-Naphthalen-1-yloxyacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2557837.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2557842.png)

![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)pyridine-3-sulfonamide](/img/structure/B2557843.png)